tert-Butyl 3-(bicyclo[1.1.1]pentan-1-yl)-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate
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Overview
Description
tert-Butyl 3-(bicyclo[111]pentan-1-yl)-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate is a complex organic compound featuring a unique bicyclo[111]pentane structure
Preparation Methods
The synthesis of tert-Butyl 3-(bicyclo[1.1.1]pentan-1-yl)-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate typically involves multiple steps. One common synthetic route includes the formation of the bicyclo[1.1.1]pentane core through carbene insertion into a bicyclo[1.1.0]butane intermediate . This is followed by the construction of the pyrazolo[4,3-c]pyridine ring system through cyclization reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure conditions, as well as the use of specific catalysts.
Chemical Reactions Analysis
tert-Butyl 3-(bicyclo[1.1.1]pentan-1-yl)-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
tert-Butyl 3-(bicyclo[1.1.1]pentan-1-yl)-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a bioisostere for internal alkynes and tert-butyl groups.
Materials Science: The bicyclo[1.1.1]pentane core can be used as a molecular rod or rotor in the design of advanced materials, including liquid crystals and metal-organic frameworks.
Biological Studies: The compound can be used in biological assays to study its interactions with various biomolecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(bicyclo[1.1.1]pentan-1-yl)-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core provides a rigid and three-dimensional structure that can enhance binding affinity to target proteins or enzymes. The pyrazolo[4,3-c]pyridine ring system may interact with active sites of enzymes, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
tert-Butyl 3-(bicyclo[1.1.1]pentan-1-yl)-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate can be compared with other similar compounds, such as:
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate:
tert-Butyl (3-(cyanomethyl)bicyclo[1.1.1]pentan-1-yl)carbamate: Another compound with a bicyclo[1.1.1]pentane core, used in different chemical and biological studies.
The uniqueness of this compound lies in its combination of the bicyclo[1.1.1]pentane core with the pyrazolo[4,3-c]pyridine ring system, offering distinct chemical and biological properties.
Properties
Molecular Formula |
C16H23N3O2 |
---|---|
Molecular Weight |
289.37 g/mol |
IUPAC Name |
tert-butyl 3-(1-bicyclo[1.1.1]pentanyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C16H23N3O2/c1-15(2,3)21-14(20)19-5-4-12-11(9-19)13(18-17-12)16-6-10(7-16)8-16/h10H,4-9H2,1-3H3,(H,17,18) |
InChI Key |
QJVRWYJVVQZQMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2)C34CC(C3)C4 |
Origin of Product |
United States |
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